methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate
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Overview
Description
methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a thiadiazine ring, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the thiadiazine ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .
Industrial Production Methods
Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The Suzuki-Miyaura coupling is one such method that is widely used in industrial settings for carbon-carbon bond formation .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action for methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a thiadiazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-[[2-[6-[(2-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-6-3-4-7-15(14)12-21-9-5-10-22(29(21,25)26)13-17(23)20-16-8-11-28-18(16)19(24)27-2/h3-4,6-8,11H,5,9-10,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZAJDVTBYDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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